molecular formula C18H26N4O B6454138 2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549065-20-3

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454138
CAS No.: 2549065-20-3
M. Wt: 314.4 g/mol
InChI Key: LRJDOURIGYOHAP-UHFFFAOYSA-N
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Description

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butyl, cyclohexyl, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify specific functional groups, such as converting carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzo[d]imidazo[1,2-b]thiazole derivatives: These compounds also have a related structure and are studied for their antimicrobial and anticancer properties.

Uniqueness

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of tert-butyl, cyclohexyl, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-18(2,3)15-12-22-16(19-15)11-10-14(20-22)17(23)21(4)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDOURIGYOHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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